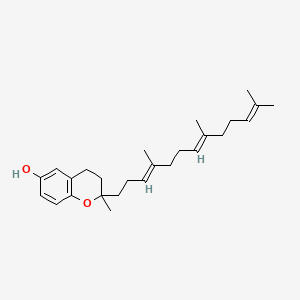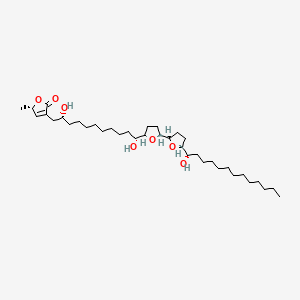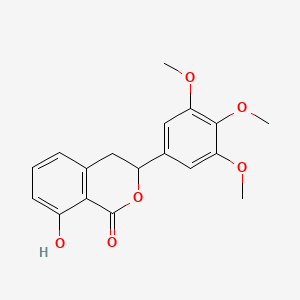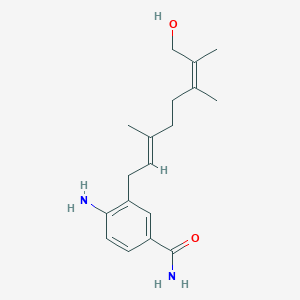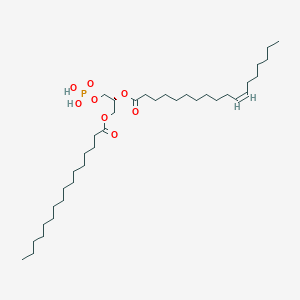
Trihydroxysilanecarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trihydroxysilanecarbaldehyde is an organosilanetriol and a one-carbon compound.
Aplicaciones Científicas De Investigación
Reductive Amination of Aldehydes and Ketones
Trihydroxysilanecarbaldehyde, as part of the broader class of aldehydes, has been studied in the context of reductive amination. Sodium triacetoxyborohydride is used as a reducing agent for the reductive amination of aldehydes and ketones, a process relevant to trihydroxysilanecarbaldehyde. This method is noted for its high yields and fewer side products compared to other reductive amination procedures (Abdel-Magid et al., 1996).
Use in Cardiovascular Surgery
Though not directly related to trihydroxysilanecarbaldehyde, research has focused on the use of amine buffers, such as trihydroxyamine, in cardiovascular surgery. These studies explore the stability and buffering capacity of these compounds, which may be relevant in understanding the properties of trihydroxysilanecarbaldehyde in a physiological context (Clark, 1961).
Dehydrogenative Coupling of Alcohols with Hydrosilanes
Trihydroxysilanecarbaldehyde can be relevant in the synthesis of alkoxysilanes through dehydrogenative coupling of hydrosilanes with alcohols. This process has been promoted using sodium tri(sec-butyl)borohydride, demonstrating an atom-economic and benign alternative for the production of alkoxysilanes (Skrodzki et al., 2018).
Marker of Human Stem Cells
Research into aldehyde dehydrogenase activity, which is relevant to the study of aldehydes like trihydroxysilanecarbaldehyde, has shown that this activity is a marker of normal and malignant human mammary stem cells. This finding is crucial for the study of breast cancer stem cells and their role in the progression of the disease (Ginestier et al., 2007).
Hydrosilylation of Aldehydes and Ketones
Trihydroxysilanecarbaldehyde, as an aldehyde, is also relevant in the hydrosilylation of aldehydes and ketones. This process involves catalysis by zinc hydride complexes, offering insights into the reaction mechanisms and potential applications of trihydroxysilanecarbaldehyde in organic synthesis (Sattler et al., 2015).
Modeling of Silica Surfaces
Research on silsesquioxanes, which are related to silanecarbaldehydes, provides a model for understanding the structure and reactivity of silica surfaces. This research is essential for applications in material science and nanotechnology (Feher et al., 1989).
Surface Patterning/Activation with Alkoxy- and Amino-Silanes
The study of surface patterning and activation with alkoxy- and amino-silanes, including trihydroxysilanecarbaldehyde, is significant in nanomedical applications. This research focuses on optimizing surface chemistries for biomedical applications, which is relevant for understanding the functionalization of trihydroxysilanecarbaldehyde (Rother et al., 2011).
Propiedades
Nombre del producto |
Trihydroxysilanecarbaldehyde |
|---|---|
Fórmula molecular |
CH4O4Si |
Peso molecular |
108.13 g/mol |
Nombre IUPAC |
trihydroxysilylformaldehyde |
InChI |
InChI=1S/CH4O4Si/c2-1-6(3,4)5/h1,3-5H |
Clave InChI |
CPYKMADCACQCMY-UHFFFAOYSA-N |
SMILES canónico |
C(=O)[Si](O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(S)-9-Chloro-5-[p-aminomethyl-o-(carboxymethoxy)phenylcarbamoylmethyl]-6,7-dihydro-1H, 5H-pyrido[1,2,3-de]quinoxaline-2,3-dione hydrochloride](/img/structure/B1241355.png)
![2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid](/img/structure/B1241357.png)
![2-[(3,4-difluorophenyl)amino]-N-[2-methyl-5-(piperazin-1-ylmethyl)phenyl]acetamide](/img/structure/B1241358.png)

![(4S)-4-(dipropylamino)-1,3,4,5-tetrahydrobenzo[cd]indole-6-carboxamide](/img/structure/B1241360.png)
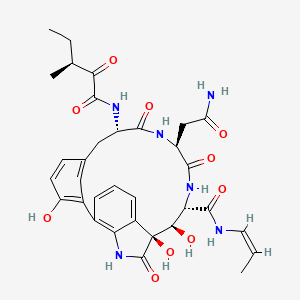

![(3S)-3-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-(4-fluorophenyl)butanoic acid](/img/structure/B1241367.png)
